molecular formula C8H6N4O3 B1331675 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid CAS No. 332909-71-4

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B1331675
CAS No.: 332909-71-4
M. Wt: 206.16 g/mol
InChI Key: WIOFQADFRFYOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid (HBT) is an organic compound which is widely used in the scientific community for various research applications. It is a versatile compound with a wide range of applications in various scientific fields. HBT is a highly reactive compound and has been used in the synthesis of a variety of compounds. HBT is also known to have a variety of biochemical and physiological effects on the body. Additionally, this paper will provide a list of potential future directions for research involving HBT.

Scientific Research Applications

Coordination Polymers and Structural Studies

2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid has been utilized in the formation of coordination polymers. Song et al. (2009) explored the in situ [2 + 3] cycloaddition reactions involving various benzoic acid derivatives, including 4-(1H-tetrazol-5-yl)benzoic acid, under hydrothermal conditions. These reactions resulted in Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, demonstrating different structural topologies and photoluminescence properties (Song et al., 2009).

Crystallography and Molecular Interactions

The compound also plays a role in crystallography and molecular interaction studies. Li et al. (2008) described the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, highlighting its hydrogen-bonding and π–π stacking interactions, which link the molecules into a three-dimensional network (Li et al., 2008).

Synthetic Methodology Development

The compound is also significant in developing synthetic methodologies. Song et al. (2019) reported the preparation of 2-(2H-tetrazol-2-yl)benzoic acids through a regioselective Cu(I) catalyzed C–N coupling, showcasing its versatility in organic synthesis (Song et al., 2019).

Gas Adsorption Studies

Pachfule et al. (2011) utilized derivatives of 4-(1H-tetrazole-5-yl)benzoic acid in the synthesis and gas adsorption study of Metal Organic Frameworks (MOFs). Their research indicated significant hydrogen and CO2 adsorption capacities in these MOFs (Pachfule et al., 2011).

Sensor Development

The development of novel fluorescence probes and sensors also involves derivatives of 4-(1H-tetrazole-5-yl)benzoic acid. Setsukinai et al. (2003) designed and synthesized novel fluorescence probes using benzoic acid derivatives to detect reactive oxygen species, demonstrating the application of these compounds in biological and chemical sensing (Setsukinai et al., 2003).

Future Directions

The future directions for the study of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Similar compounds have shown promise as anticancer agents , suggesting potential avenues for future research.

Properties

IUPAC Name

2-hydroxy-4-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c13-7-3-5(12-4-9-10-11-12)1-2-6(7)8(14)15/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFQADFRFYOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357635
Record name 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332909-71-4
Record name 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.